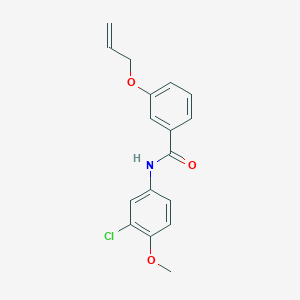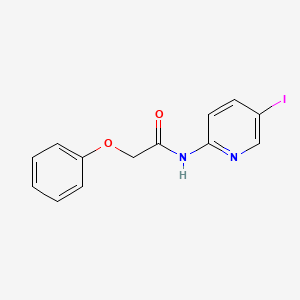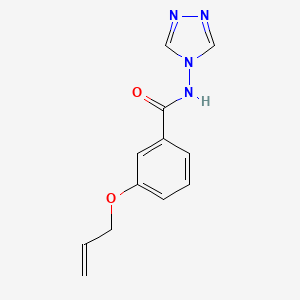![molecular formula C19H19NO3 B4410072 {2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4410072.png)
{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol
描述
{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, QX-314, and has been extensively studied for its unique properties and mechanisms of action.
作用机制
The mechanism of action of QX-314 involves the blockage of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells. QX-314 acts by entering the cell through open sodium channels and blocking them from the inside. This results in the inhibition of action potential generation and propagation, leading to the loss of cellular excitability.
Biochemical and Physiological Effects:
QX-314 has been shown to have various biochemical and physiological effects on cells. It has been found to inhibit the release of neurotransmitters, reduce inflammation, and modulate ion channels. QX-314 has also been shown to have a prolonged effect on cellular excitability, which makes it an ideal tool for long-term studies.
实验室实验的优点和局限性
QX-314 has several advantages for use in lab experiments. It is a potent and selective blocker of voltage-gated sodium channels, which makes it an ideal tool for studying the physiology and pathology of neurons and other excitable cells. QX-314 also has a prolonged effect on cellular excitability, which makes it an ideal tool for long-term studies.
However, there are also limitations to the use of QX-314 in lab experiments. It has a limited solubility in water, which can make it difficult to administer in certain experimental conditions. QX-314 also has a high molecular weight, which can limit its ability to cross cell membranes and reach its target sites.
未来方向
There are several future directions for the use of QX-314 in scientific research. One potential application is in the development of new local anesthetics and pain management therapies. QX-314 has been shown to be effective in blocking pain signals in animal models, and further research may lead to the development of new pain management therapies.
Another potential application is in the development of drug delivery systems. QX-314 has been shown to be effective in blocking voltage-gated sodium channels in cells, which could be used to target specific cells or tissues for drug delivery. Further research in this area may lead to the development of more targeted and effective drug delivery systems.
In conclusion, {2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol, or QX-314, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique properties and mechanisms of action make it an ideal tool for studying the physiology and pathology of neurons and other excitable cells. Further research in this area may lead to the development of new therapies and drug delivery systems.
科学研究应用
QX-314 has been widely used in scientific research due to its ability to block voltage-gated sodium channels. This property makes it an ideal tool for studying the physiology and pathology of neurons and other excitable cells. QX-314 has been used in various research studies such as pain management, local anesthesia, and drug delivery systems.
属性
IUPAC Name |
[2-(3-quinolin-8-yloxypropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-14-16-6-1-2-9-17(16)22-12-5-13-23-18-10-3-7-15-8-4-11-20-19(15)18/h1-4,6-11,21H,5,12-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHUDMNKWJLMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride](/img/structure/B4410007.png)
![3-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4410023.png)
![1-{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410032.png)
![1-{2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4410037.png)

![4-{4-[(4-methylphenyl)thio]butyl}morpholine hydrochloride](/img/structure/B4410040.png)
![methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4410046.png)
![1-(2-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4410050.png)
![{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4410058.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)

![1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410086.png)
![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)
